TREM-1 inhibitory peptide GF9

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

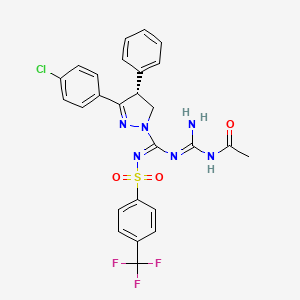

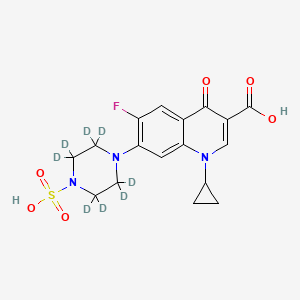

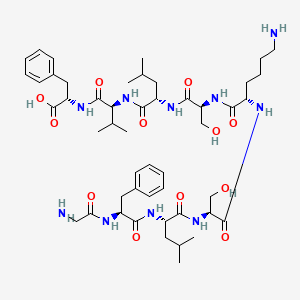

TREM-1 inhibitory peptide GF9 is a ligand-independent nonapeptide that inhibits the triggering receptor expressed on myeloid cells 1 (TREM-1). This compound has shown potential in reducing excessive inflammation caused by conditions such as rheumatoid arthritis and sepsis .

Méthodes De Préparation

The synthesis of TREM-1 inhibitory peptide GF9 involves the use of solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and the peptide is cleaved from the resin using a mixture of TFA, water, and scavengers . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in bacterial or yeast expression systems .

Analyse Des Réactions Chimiques

TREM-1 inhibitory peptide GF9 primarily undergoes peptide bond formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal physiological conditions. it can be incorporated into nanoparticles or conjugated with other molecules to enhance its therapeutic efficacy . Common reagents used in these reactions include coupling agents like HBTU and protective groups like Fmoc .

Applications De Recherche Scientifique

TREM-1 inhibitory peptide GF9 has been extensively studied for its potential therapeutic applications. In the field of medicine, it has shown promise in treating rheumatoid arthritis by reducing inflammation and protecting against bone and cartilage damage . It has also been investigated for its role in treating sepsis, where it helps reduce the levels of pro-inflammatory cytokines and improves survival rates . Additionally, GF9 has been studied for its potential in cancer therapy, where it reduces tumor growth and prolongs survival in animal models .

Mécanisme D'action

The mechanism of action of TREM-1 inhibitory peptide GF9 involves the blockade of TREM-1 signaling. TREM-1 is an immune receptor expressed on myeloid cells, and its activation leads to the amplification of inflammatory responses. GF9 inhibits this pathway by preventing the interaction between TREM-1 and its ligands, thereby reducing the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and tumor necrosis factor-alpha . This inhibition helps in controlling excessive inflammation and improving disease outcomes.

Comparaison Avec Des Composés Similaires

TREM-1 inhibitory peptide GF9 is unique in its ligand-independent mechanism of action. Similar compounds include nangibotide, another TREM-1 inhibitory peptide that also targets the TREM-1 pathway but through a different mechanism . Other related compounds include peptides derived from apolipoprotein A-I, such as GA31 and GE31, which have been studied for their ability to block TREM-1 signaling and enhance the therapeutic efficacy of GF9 .

Propriétés

Formule moléculaire |

C49H76N10O12 |

|---|---|

Poids moléculaire |

997.2 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H76N10O12/c1-28(2)21-34(54-44(65)36(52-40(62)25-51)23-31-15-9-7-10-16-31)43(64)58-38(26-60)46(67)53-33(19-13-14-20-50)42(63)57-39(27-61)47(68)55-35(22-29(3)4)45(66)59-41(30(5)6)48(69)56-37(49(70)71)24-32-17-11-8-12-18-32/h7-12,15-18,28-30,33-39,41,60-61H,13-14,19-27,50-51H2,1-6H3,(H,52,62)(H,53,67)(H,54,65)(H,55,68)(H,56,69)(H,57,63)(H,58,64)(H,59,66)(H,70,71)/t33-,34-,35-,36-,37-,38-,39-,41-/m0/s1 |

Clé InChI |

MNVMEIMCBGNQIJ-YEFFYANISA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[3-(3-chloropyridin-4-yl)sulfanyl-1H-pyrazolo[3,4-b]pyrazin-6-yl]-4-methylpiperidin-4-yl]methanamine](/img/structure/B12371675.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)

![3-[cyclopropanecarbonyl(ethyl)amino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-5-(4-morpholin-4-ylphenyl)benzamide](/img/structure/B12371712.png)